Coluracetam
CAS No.: 135463-81-9
Cat. No.: VC0524190
Molecular Formula: C19H23N3O3
Molecular Weight: 341.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 135463-81-9 |
---|---|
Molecular Formula | C19H23N3O3 |
Molecular Weight | 341.4 g/mol |
IUPAC Name | N-(2,3-dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-yl)-2-(2-oxopyrrolidin-1-yl)acetamide |
Standard InChI | InChI=1S/C19H23N3O3/c1-11-12(2)25-19-17(11)18(13-6-3-4-7-14(13)20-19)21-15(23)10-22-9-5-8-16(22)24/h3-10H2,1-2H3,(H,20,21,23) |
Standard InChI Key | PSPGQHXMUKWNDI-UHFFFAOYSA-N |
SMILES | CC1=C(OC2=NC3=C(CCCC3)C(=C12)NC(=O)CN4CCCC4=O)C |
Canonical SMILES | CC1=C(OC2=NC3=C(CCCC3)C(=C12)NC(=O)CN4CCCC4=O)C |
Appearance | Solid powder |
Introduction
Chemical and Pharmacological Profile
Structural Characteristics
Coluracetam's molecular structure (C₁₉H₂₃N₃O₃) features a fused furoquinoline ring system coupled with a pyrrolidone acetamide group, conferring both lipophilic and hydrogen-bonding properties . The compound's crystalline form exhibits a melting point of 198-200°C and solubility profiles of 0.5 mg/mL in water and 25 mg/mL in ethanol, influencing its bioavailability and formulation strategies .
Table 1: Physicochemical Properties of Coluracetam
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₃N₃O₃ |
Molecular Weight | 341.41 g/mol |
LogP (Octanol-Water) | 2.1 ± 0.3 |
Aqueous Solubility | 0.5 mg/mL (25°C) |
Plasma Protein Binding | 82-89% (species-dependent) |
Pharmacokinetic Profile
Animal studies demonstrate coluracetam's rapid absorption (Tₘₐₓ = 0.5-1 hr) and extensive tissue distribution, with brain-to-plasma ratios reaching 4:1 in rodent models . The compound undergoes hepatic metabolism primarily via CYP3A4-mediated oxidation, producing three major metabolites (M1-M3) that retain 30-50% of parent compound activity . Elimination occurs predominantly through renal excretion, with a terminal half-life of 5-7 hours in primates and 2-3 hours in rodents .
Neuropharmacological Mechanisms
High-Affinity Choline Uptake (HACU) Modulation
Coluracetam's primary mechanism involves potentiation of HACU systems through allosteric modulation of the CHT1 (SLC5A7) transporter. In AF64A-induced cholinergic deficit models, coluracetam administration (0.3-3 mg/kg) restored hippocampal acetylcholine (ACh) concentrations to 263% of baseline levels within 3 hours through enhanced CHT1 membrane trafficking . This effect persists for 48 hours post-administration due to sustained upregulation of presynaptic CHT1 expression .
Synaptic Plasticity Enhancement
The compound demonstrates AMPA receptor-positive modulation, increasing glutamate-evoked currents by 40-60% in hippocampal slice preparations . This dual cholinergic-glutamatergic action facilitates long-term potentiation (LTP) in CA1 neurons, with coluracetam-treated rats showing 35% greater LTP maintenance compared to controls in Morris water maze trials .
Neuroprotective Effects
In vitro models of oxidative stress demonstrate coluracetam's capacity to reduce lipid peroxidation by 62% and maintain mitochondrial membrane potential at 85% of baseline under hypoxic conditions . These effects correlate with increased expression of SOD2 (Mn-SOD) and catalase in neuronal cultures exposed to β-amyloid oligomers .
Cognitive and Behavioral Effects
Memory Enhancement
Clinical observations in healthy volunteers (n=24) receiving 80 mg/day coluracetam demonstrated 28% improvement in delayed recall scores on the Rey Auditory Verbal Learning Test compared to placebo . Spatial memory enhancements appear dose-dependent, with rodent models showing optimal effects at 1 mg/kg (25% reduction in radial arm maze errors) versus diminished returns at higher doses .
Mood Regulation
A 90-patient Phase II trial investigating coluracetam's antidepressant properties (20-80 mg/day) revealed significant Hamilton Depression Rating Scale reductions (-12.4 points vs. -6.2 placebo) in treatment-resistant major depressive disorder . Anxiolytic effects emerge at lower doses (10-20 mg), with GAD-7 scores decreasing by 40% in comorbid anxiety-depression cohorts .
Sensory Processing
Anecdotal reports suggest coluracetam enhances visual contrast sensitivity, with users describing improved edge detection and color saturation. While mechanistic studies are lacking, this may relate to cholinergic modulation of lateral geniculate nucleus activity, which shows 18% increased firing rates in primate microelectrode studies following coluracetam administration .
Clinical Research Landscape
Depression and Anxiety Disorders
The compound's unique mechanism of increasing stimulated ACh release (rather than basal levels) shows promise for depression with cognitive impairment. In the Brain Cells, Inc. Phase II trial, 58% of treatment-resistant patients achieved response criteria (≥50% MADRS reduction) versus 22% placebo . Effects appear specific to HACU-deficient states, with minimal impact in healthy controls .
Future Research Directions
Neurodegenerative Disease Applications
Ongoing investigations explore coluracetam's potential in:
-
Lewy body dementia: Targeting visual processing deficits
-
Traumatic brain injury: Mitigating cholinergic hypofunction
-
Glaucoma: Neuroprotection of retinal ganglion cells
Combination Therapies
Synergistic effects with:
-
Donepezil (acetylcholinesterase inhibitor): 45% greater cognitive improvement in rat models vs. monotherapy
-
Vortioxetine (multimodal antidepressant): Enhanced pro-cognitive effects in MDD cohorts
Formulation Advancements
Novel delivery systems under development include:
-
Intranasal nanoemulsions (3x improved bioavailability)
-
Sustained-release microspheres (12-hour duration)
-
Blood-brain barrier-penetrating liposomes
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume